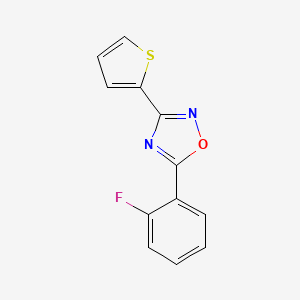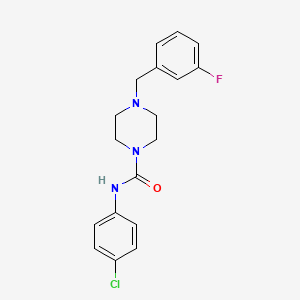![molecular formula C16H19NO3S2 B5395362 N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)
N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide, also known as TTA-A2, is a novel compound that has been extensively studied for its potential therapeutic applications. TTA-A2 belongs to the class of compounds known as thiazolidinediones, which are commonly used as insulin sensitizers in the treatment of type 2 diabetes mellitus.
作用机制
The mechanism of action of N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ by N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in lipogenesis and adipogenesis.
Biochemical and Physiological Effects:
N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, the improvement of insulin sensitivity, and the reduction of adiposity. N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide is its specificity for PPARγ, which makes it a useful tool for studying the role of PPARγ in various diseases. However, N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide, including the development of more potent and selective PPARγ agonists, the investigation of the molecular mechanisms underlying N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide's anticancer effects, and the evaluation of N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide's therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, the development of more efficient synthesis methods for N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide could facilitate its use in future research.
合成方法
The synthesis of N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with 1-(4-bromophenyl)propan-1-one to form 2-(2-thienyl)acetophenone. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to form N-(2-thienyl)-2-(methylsulfonyl)acetamide. The final step involves the reaction of N-(2-thienyl)-2-(methylsulfonyl)acetamide with 1-bromo-4-(prop-2-yn-1-yl)benzene to form N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide.
科学研究应用
N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, obesity, and diabetes. In cancer, N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. In obesity, N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has been shown to improve insulin sensitivity and reduce adiposity in animal models. In diabetes, N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide has been shown to improve glucose tolerance and reduce insulin resistance in animal models.
属性
IUPAC Name |
N-[1-(4-methylsulfonylphenyl)propyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-3-15(17-16(18)11-13-5-4-10-21-13)12-6-8-14(9-7-12)22(2,19)20/h4-10,15H,3,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXAWHJDBYYQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)C)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5395282.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5395294.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(2,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5395298.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B5395305.png)
![2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5395321.png)
![3-[4-(benzyloxy)phenyl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5395326.png)
![4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5395331.png)
![6-(2-bromobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5395338.png)
![2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethanol](/img/structure/B5395340.png)


![4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperazin-2-one](/img/structure/B5395359.png)
![3-(2-{[1-(methoxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5395361.png)